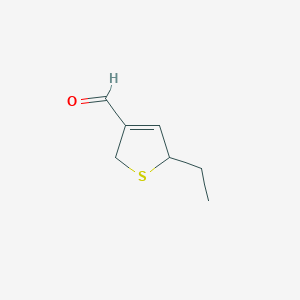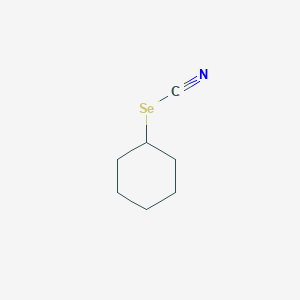
1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene is a chemical compound characterized by its unique bicyclic structure. It consists of two ortho-fused cyclopentane rings and contains two isocyanate functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene typically involves the reaction of hexahydropentalene derivatives with phosgene or other isocyanate-generating reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reagent concentrations to optimize the reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can be used as a monomer in the production of polyurethanes
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and water. The reactions are typically carried out under mild conditions to prevent the decomposition of the isocyanate groups .
Major Products Formed
The major products formed from these reactions include ureas, urethanes, and polyurethanes, which are valuable in various industrial applications .
Wissenschaftliche Forschungsanwendungen
1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in bioconjugation and drug delivery systems.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and medical devices.
Industry: It is used in the production of high-performance materials, coatings, and adhesives
Wirkmechanismus
The mechanism of action of 1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophiles and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylene diisocyanate: Another diisocyanate used in the production of polyurethanes.
Isophorone diisocyanate: Known for its use in coatings and adhesives.
Methylenediphenyl diisocyanate: Widely used in the production of rigid and flexible foams
Uniqueness
1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene is unique due to its bicyclic structure, which imparts distinct reactivity and properties compared to other diisocyanates. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required .
Eigenschaften
CAS-Nummer |
60378-83-8 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
1,3-diisocyanato-1,2,3,3a,4,6a-hexahydropentalene |
InChI |
InChI=1S/C10H10N2O2/c13-5-11-9-4-10(12-6-14)8-3-1-2-7(8)9/h1-2,7-10H,3-4H2 |
InChI-Schlüssel |
RSQUODPBDPMUPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2C1C(CC2N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)

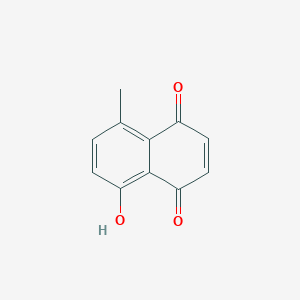
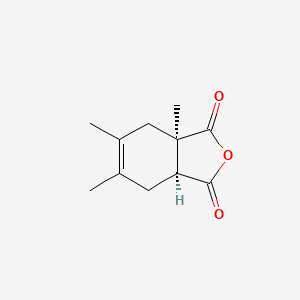

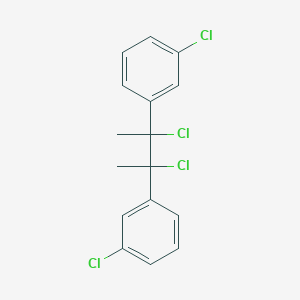
phosphanium chloride](/img/structure/B14600077.png)





